molecular formula C21H36N4O8 B1674464 Laninamivir octanoate CAS No. 203120-46-1

Laninamivir octanoate

Cat. No. B1674464
M. Wt: 472.5 g/mol
InChI Key: UKTIJASCFRNWCB-RMIBSVFLSA-N
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Description

Laninamivir octanoate, also known as CS-8958, is a proagent of Laninamivir. It is a long-acting neuraminidase (NA) inhibitor with anti-influenza virus activity . Laninamivir octanoate shows anti-influenza activity against Oseltamivir-resistant viruses, and also against the pandemic influenza viruses . It is currently in Phase III clinical trials .


Synthesis Analysis

The synthesis of Laninamivir octanoate involves several steps . It starts with the reaction of zanamivir and methanol in the presence of an acid cation resin to obtain zanamivir methyl ester. This is followed by a reaction with dimethyl carbonate under alkaline conditions to produce a compound represented by a formula (17). The compound then reacts with methyl iodide under alkaline conditions to obtain a compound represented by a formula (18). This compound reacts with an alkali, and a cation resin is used to adjust the pH value to the neutral state to obtain a compound represented by a formula (19). Finally, the compound reacts with octanoyl chloride to obtain the target product, Laninamivir octanoate .


Molecular Structure Analysis

The molecular structure of Laninamivir octanoate has been analyzed in several studies . It has been found that Laninamivir and its octanoate prodrug display group-specific preferences to different influenza NAs and provide the structural basis of their specific action based upon their novel complex crystal structures .


Chemical Reactions Analysis

The chemical reactions of Laninamivir octanoate involve its transformation into its active form, Laninamivir, in the body. This transformation is believed to occur through the action of esterases .

Scientific Research Applications

Efficacy Against Influenza

Laninamivir octanoate, approved for use in Japanese clinics, is a long-acting neuraminidase inhibitor demonstrating significant efficacy against influenza. Its active form, laninamivir, remains in the lungs at high concentrations for an extended period, inhibiting virus replication with a single administration. Clinical trials have established its efficacy against oseltamivir-resistant viruses, pandemic H1N1, seasonal H3N2 influenza, and influenza B viruses. Additionally, its prophylactic efficacy and effectiveness against avian influenza virus H5N1 have been demonstrated in vitro and in animal models, suggesting its potential for future pandemic treatment (Ikematsu & Kawai, 2011).

Post-Marketing Safety Surveillance

Post-marketing surveillance in the 2010/2011 influenza season in Japan confirmed laninamivir octanoate's safety, with a low incidence of adverse drug reactions. The study reinforced the drug's safety profile, previously established during clinical trials, by demonstrating a comparable incidence of adverse reactions (Kashiwagi et al., 2012).

Suppression of Low-Susceptibility Mutants

Laninamivir octanoate's high and continuous exposure in the lungs may suppress the generation of low-susceptibility mutants. In a study involving mice, no low-susceptibility mutants to laninamivir were obtained from laninamivir octanoate-treated mice, in contrast to several mutants obtained from oseltamivir-treated mice. This suggests the drug's unique characteristics may help prevent the emergence of resistant strains (Kubo et al., 2012).

Prophylactic Efficacy

A randomized double-blind placebo-controlled trial demonstrated laninamivir octanoate's superiority over placebo for post-exposure prophylaxis of influenza in household contacts. The study showed a significant reduction in the incidence of clinical influenza among participants receiving laninamivir octanoate, highlighting its effective prevention of influenza development in exposed individuals (Kashiwagi et al., 2013).

Bioactivation in Human Pulmonary Tissue

Research identified S-formylglutathione hydrolase (ESD) and acyl-protein thioesterase 1 (APT1) as key enzymes in the bioactivation of laninamivir octanoate in human pulmonary tissue. This bioactivation process converts the prodrug into its active metabolite, laninamivir, within the lungs, underscoring the drug's mechanism of action and its targeted delivery system (Koyama et al., 2014).

Future Directions

Laninamivir is currently in Phase III clinical trials . It has been approved for use in Japan and is being evaluated for its effectiveness against oseltamivir-resistant influenza infection in adults . The future of Laninamivir octanoate will likely depend on the results of these ongoing trials and its effectiveness in clinical practice.

properties

IUPAC Name

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-2-hydroxy-1-methoxy-3-octanoyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O8/c1-4-5-6-7-8-9-16(28)32-11-14(27)18(31-3)19-17(24-12(2)26)13(25-21(22)23)10-15(33-19)20(29)30/h10,13-14,17-19,27H,4-9,11H2,1-3H3,(H,24,26)(H,29,30)(H4,22,23,25)/t13-,14+,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKTIJASCFRNWCB-RMIBSVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C(C1C(C(C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H]([C@H]([C@H]1[C@@H]([C@H](C=C(O1)C(=O)O)N=C(N)N)NC(=O)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314719
Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laninamivir octanoate

CAS RN

203120-46-1
Record name Laninamivir octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203120-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Laninamivir octanoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laninamivir octanoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11888
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Record name Laninamivir octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LANINAMIVIR OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E026V904RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
840
Citations
H Ikematsu, N Kawai - Expert review of anti-infective therapy, 2011 - Taylor & Francis
… laninamivir octanoate, has been approved for use in Japanese clinics. Laninamivir octanoate … The inhaled laninamivir octanoate is converted into its active form, laninamivir, in the lungs …
Number of citations: 107 www.tandfonline.com
C Reviriego - Drugs of the Future, 2010 - access.portico.org
… laninamivir octanoate are considered to be a very interesting option. Laninamivir octanoate has … A single inhalation of laninamivir octanoate may be sufficient to treat influenza and once-…
Number of citations: 5 access.portico.org
S Kashiwagi, S Yoshida, H Yamaguchi, N Mitsui… - Journal of Infection and …, 2013 - Elsevier
Laninamivir octanoate hydrate (laninamivir) is a long-acting neuraminidase inhibitor which requires only a single inhaled dose to fully treat infection by the influenza virus. In Japan, this …
Number of citations: 18 www.sciencedirect.com
M Higashiguchi, T Matsumoto, T Fujii - Antiviral therapy, 2018 - journals.sagepub.com
… Background: Laninamivir octanoate is a recently developed inhaled neuraminidase inhibitor for … We performed meta-analyses to clarify the efficacy of laninamivir octanoate on influenza …
Number of citations: 23 journals.sagepub.com
CJ Vavricka, Q Li, Y Wu, J Qi, M Wang, Y Liu… - PLoS …, 2011 - journals.plos.org
… Furthermore, we have found that the laninamivir octanoate prodrug has a unique binding mode in p09N1 that is different from that of group 2 p57N2, but with some similarities to NA-…
Number of citations: 171 journals.plos.org
N Sugaya, Y Ohashi - Antimicrobial agents and chemotherapy, 2010 - Am Soc Microbiol
… a 1:1:1 ratio: a group given 40 mg laninamivir octanoate (CS-8958; Daiichi Sankyo Co., Ltd., … mg laninamivir octanoate (20-mg group), and an oseltamivir group. Laninamivir octanoate …
Number of citations: 204 journals.asm.org
K Toyama, H Furuie, H Ishizuka - Antimicrobial Agents and …, 2018 - Am Soc Microbiol
… FIG 1 (A and B) Mean plasma laninamivir octanoate (A) and … of laninamivir octanoate using a nebulizer in healthy subjects. (C) Mean plasma concentration of laninamivir octanoate up to …
Number of citations: 10 journals.asm.org
S Kashiwagi, A Watanabe, H Ikematsu… - Journal of Infection and …, 2013 - Elsevier
… -controlled trial to determine whether laninamivir octanoate was superior to a placebo for post-… of laninamivir octanoate once daily for 2 days (LO-2), 20 mg of laninamivir octanoate once …
Number of citations: 40 www.sciencedirect.com
S Kashiwagi… - Reviews of Infectious …, 2016 - academic.oup.com
… determine if a single administration of laninamivir octanoate 40 mg was superior to placebo … mg of laninamivir octanoate single administration (LO-40SD), 20 mg of laninamivir octanoate …
Number of citations: 54 academic.oup.com
K Yoshihara, H Ishizuka, Y Kubo - Drug Metabolism and Pharmacokinetics, 2013 - Elsevier
Laninamivir octanoate (LO) is a new neuraminidase inhibitor for inhalation. The objectives of this study were to model the population pharmacokinetics of LO and its active metabolite …
Number of citations: 11 www.sciencedirect.com

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